3-(Thenylideneamino)-2-oxazolidone
CAS No.: 34489-28-6
Cat. No.: VC17308003
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34489-28-6 |
---|---|
Molecular Formula | C8H8N2O2S |
Molecular Weight | 196.23 g/mol |
IUPAC Name | 3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+ |
Standard InChI Key | ZSXOGKVIBJQFQH-RMKNXTFCSA-N |
Isomeric SMILES | C1COC(=O)N1/N=C/C2=CC=CS2 |
Canonical SMILES | C1COC(=O)N1N=CC2=CC=CS2 |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Molecular Descriptors
The systematic IUPAC name for 3-(Thenylideneamino)-2-oxazolidone is 3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one, reflecting its oxazolidinone core and the (E)-configured thienylmethyleneamino substituent . Its SMILES notation (\text{C1COC(=O)N1/N=C/C2=CC=CS2) and InChIKey () provide unambiguous representations of its planar and stereochemical features . The compound’s molecular structure integrates a thiophene ring—a sulfur-containing heterocycle—conjugated to the oxazolidinone via an imine linkage, a configuration that may influence its electronic properties and reactivity .
Synthesis and Structural Elucidation
Historical Context and Methodological Evolution
Future Research Priorities
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Synthetic Optimization: Developing scalable, high-yield routes to 3-(Thenylideneamino)-2-oxazolidone using green chemistry principles.
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Biological Screening: Evaluating its antimicrobial, antifungal, and anticancer activity in vitro, with emphasis on biofilm-associated infections.
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Structure-Activity Relationships (SAR): Systematically modifying the thiophene and oxazolidinone moieties to identify pharmacophores with enhanced potency.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms to establish safety thresholds.
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